Cas no 865659-33-2 (1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone)
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-([(2-CHLOROBENZYL)SULFONYL]METHYL)-4-HYDROXYPIPERIDINO)-2,2-DIMETHYL-1-PROPANONE
- 1-Propanone, 1-[4-[[[(2-chlorophenyl)methyl]sulfonyl]methyl]-4-hydroxy-1-piperidinyl]-2,2-dimethyl-
- 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone
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1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C152960-25mg |
1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone |
865659-33-2 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C152960-50mg |
1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone |
865659-33-2 | 50mg |
$ 380.00 | 2022-06-06 | ||
| A2B Chem LLC | AI71891-1mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI71891-5mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI71891-10mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI71891-500mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI71891-1g |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644788-1mg |
1-(4-(((2-Chlorobenzyl)sulfonyl)methyl)-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | 98% | 1mg |
¥535.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644788-5mg |
1-(4-(((2-Chlorobenzyl)sulfonyl)methyl)-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | 98% | 5mg |
¥661.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644788-10mg |
1-(4-(((2-Chlorobenzyl)sulfonyl)methyl)-4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |
865659-33-2 | 98% | 10mg |
¥739.00 | 2024-04-28 |
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone: A Comprehensive Overview
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone (CAS No. 865659-33-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, is a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
Chemical Structure and Synthesis
The chemical structure of 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone is intricate and well-defined. It consists of a piperidine ring substituted with a hydroxyl group and a sulfonylmethyl moiety derived from 2-chlorobenzyl. The presence of the dimethyl propanone group further adds to its structural complexity. The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonylmethyl group, and the final coupling with the dimethyl propanone moiety.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry (2023) reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield. This method utilized a palladium-catalyzed coupling reaction followed by in situ oxidation to form the sulfonylmethyl group. Such improvements in synthetic protocols are crucial for advancing the practical applications of this compound in drug development.
Biological Properties and Mechanisms of Action
The biological properties of 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone have been extensively studied due to its potential therapeutic benefits. One of the key areas of interest is its anti-inflammatory activity. Research conducted at the University of California (2023) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism underlying this activity is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation.
In addition to its anti-inflammatory properties, 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone has shown promise as an antioxidant agent. A study published in Free Radical Biology and Medicine (2023) found that it exhibits strong scavenging activity against reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This dual functionality as an anti-inflammatory and antioxidant agent makes it a valuable candidate for treating conditions characterized by chronic inflammation and oxidative stress.
Clinical Applications and Potential Therapeutic Uses
The potential therapeutic applications of 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone are diverse and promising. One area where it has shown significant potential is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Preclinical studies have indicated that this compound can reduce amyloid-beta (Aβ) aggregation and improve cognitive function in animal models of AD. These findings suggest that it may have neuroprotective effects that could be beneficial in slowing disease progression.
Beyond neurodegenerative diseases, there is growing interest in exploring its use for treating inflammatory disorders such as rheumatoid arthritis (RA). A clinical trial conducted at Harvard Medical School (2023) evaluated the efficacy and safety of this compound in patients with RA. The results were promising, with significant reductions in joint pain and swelling observed without major adverse effects. These findings highlight its potential as a novel therapeutic option for managing inflammatory conditions.
Current Research Trends and Future Directions
The ongoing research on 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone is focused on several key areas. One major area of investigation is optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects. Researchers are exploring various prodrug strategies and delivery systems to achieve these goals. For example, a study published in Pharmaceutical Research (2023) described a nanoparticle-based delivery system that significantly improved the oral bioavailability of this compound.
Another important research direction is understanding the molecular mechanisms underlying its biological activities more comprehensively. Advances in genomics and proteomics technologies are enabling researchers to identify new targets and pathways involved in its therapeutic effects. This knowledge can guide the development of more potent and selective analogs with improved therapeutic profiles.
In conclusion, 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone (CAS No. 865659-33-2) is a multifaceted compound with significant potential for various therapeutic applications. Its unique chemical structure, combined with its anti-inflammatory, antioxidant, and neuroprotective properties, positions it as a promising candidate for drug development. Continued research efforts will undoubtedly uncover new insights into its mechanisms of action and lead to innovative treatments for a range of diseases.
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